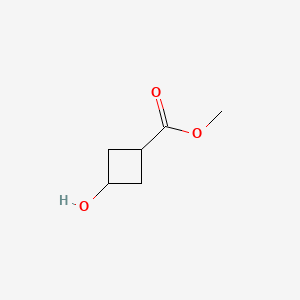
Methyl 3-hydroxycyclobutanecarboxylate
説明
Methyl 3-hydroxycyclobutanecarboxylate is a chemical compound that belongs to the family of cyclobutane derivatives. These compounds are characterized by a four-membered ring structure that can exhibit interesting chemical and physical properties due to the ring strain and the potential for various functional group substitutions.
Synthesis Analysis
The synthesis of cyclobutane derivatives can be achieved through various methods. For instance, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation leads to a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, which shares the cyclobutane core structure . Other synthetic approaches include [2+2]-cycloaddition reactions, as demonstrated in the synthesis of 3-hydroxy-4-methyl-3-cyclobutene-1,2-dione, a compound structurally related to methyl 3-hydroxycyclobutanecarboxylate . Additionally, the synthesis of methyl 3-methylcyclobutene-1-carboxylate involves a [2+2] cycloaddition followed by methylation and base treatment .
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is often investigated using single crystal X-ray analysis. For example, the crystal structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate reveals a slightly distorted square-planar arrangement of the central four-membered ring . The analysis of natural bond orbital population can provide insights into hyperconjugative interactions that may influence the stability and reactivity of the cyclobutane ring .
Chemical Reactions Analysis
Cyclobutane derivatives can undergo various chemical reactions, including electrocyclic reactions, as seen with methyl 3-formylcyclobutene-3-carboxylate, which upon thermolysis forms methyl (2H)-pyrane-5-carboxylate . Dehydrobromination reactions of brominated cyclobutane derivatives can lead to different elimination pathways, yielding bicyclobutane derivatives or substituted methylenecyclobutane . The reactivity of these compounds can be influenced by the presence of substituents and the inherent ring strain of the cyclobutane core.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives can vary depending on the substituents attached to the ring. For instance, the pKa values of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids differ slightly, which is attributed to different interactions with the fluorine atoms . The crystal packing of cyclobutane derivatives can be influenced by hydrogen bonding and van der Waals interactions, as evidenced by Hirshfeld surface analysis . The thermal properties of polymers derived from cyclobutene monomers, such as methyl 3-methylcyclobutene-1-carboxylate, are also of interest and can be studied using NMR and IR analyses .
科学的研究の応用
1. Chemical Synthesis and Reactions
Methyl 3-hydroxycyclobutanecarboxylate has been explored in various chemical synthesis processes. For instance, Niwayama and Houk (1992) studied the thermolysis of methyl 3-formylcyclobutene-3-carboxylate, leading to the formation of methyl (2H)-pyrane-5-carboxylate through electrocyclization. This research highlights the potential of methyl 3-hydroxycyclobutanecarboxylate in synthetic organic chemistry and the study of reaction mechanisms (Niwayama & Houk, 1992).
2. Applications in Medicinal Chemistry
In the realm of medicinal chemistry, Pavlova et al. (2023) investigated a derivative of 3-hydroxycyclobutane-1,1-dicarboxylic acid combined with N-methylpyrazole. They explored its potential as a novel complex for antiproliferative effects against various cell lines, showcasing the relevance of methyl 3-hydroxycyclobutanecarboxylate derivatives in the development of new pharmaceuticals (Pavlova et al., 2023).
3. Environmental and Biological Implications
From an environmental and biological perspective, He, Wang, and Wang (2022) utilized ionizing radiation technology to degrade 3-methylindole, a refractory organic pollutant. Their study provides insights into the degradation pathways of such compounds, indirectly highlighting the significance of understanding various methylated compounds, including methyl 3-hydroxycyclobutanecarboxylate, in environmental chemistry (He, Wang & Wang, 2022).
4. DNA Damage and Repair Mechanisms
Additionally, Trewick et al. (2002) described the role of the AlkB protein in repairing DNA alkylation damage, which involves the oxidative demethylation process. This study underscores the importance of methyl 3-hydroxycyclobutanecarboxylate in understanding DNA repair mechanisms, particularly in the context of methylating agents and their impact on genetic material (Trewick et al., 2002).
Safety And Hazards
When handling Methyl 3-hydroxycyclobutanecarboxylate, it’s important to avoid dust formation and avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
methyl 3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHAEUVLSBWSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220213 | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxycyclobutanecarboxylate | |
CAS RN |
4934-99-0, 63485-51-8 | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4934-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl trans-3-hydroxycyclobutanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | methyl 3-hydroxycyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022081.png)
![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)
![4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B3022084.png)
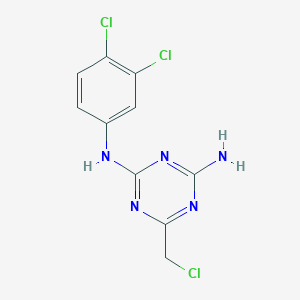
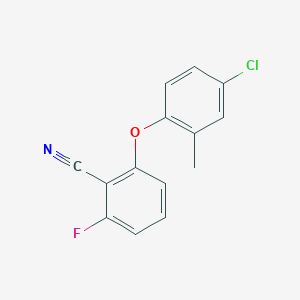
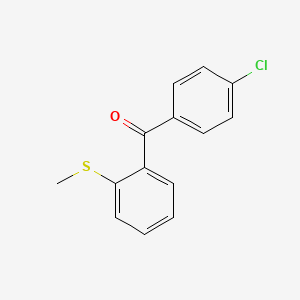
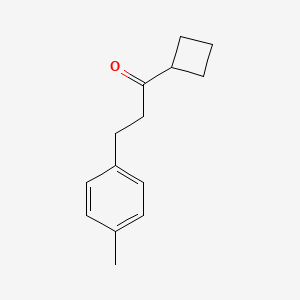
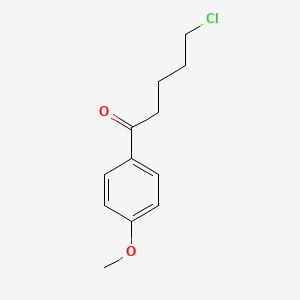
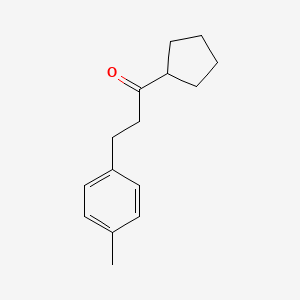
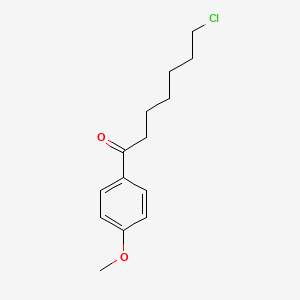
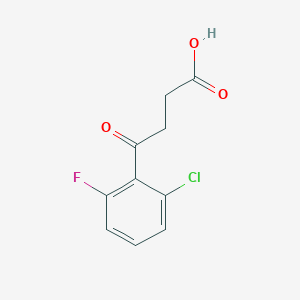
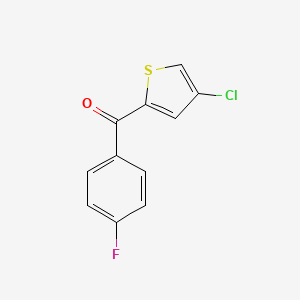
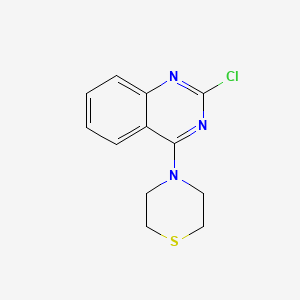
![2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B3022104.png)